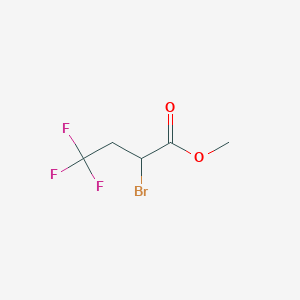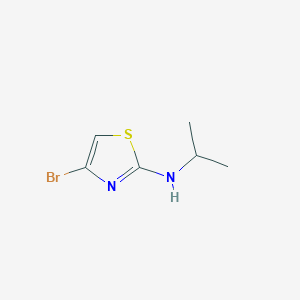
(R)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is a chiral compound with a naphthalene ring substituted with an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnaphthalene.
Bromination: The methyl group on the naphthalene ring is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Reduction: The resulting compound is reduced using a reducing agent like lithium aluminum hydride to obtain the final product, ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(2-methylnaphthalen-1-yl)acetaldehyde.
Reduction: 2-(2-methylnaphthalen-1-yl)ethylamine.
Substitution: N-alkylated derivatives of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol.
科学研究应用
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-(2-methylnaphthalen-1-yl)propane: A structurally similar compound with a different alkyl chain.
Uniqueness
®-2-Amino-2-(2-methylnaphthalen-1-yl)ethanol is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(2-methylnaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO/c1-9-6-7-10-4-2-3-5-11(10)13(9)12(14)8-15/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1 |
InChI 键 |
WNAFFJOTZYKTGK-LBPRGKRZSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2C=C1)[C@H](CO)N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



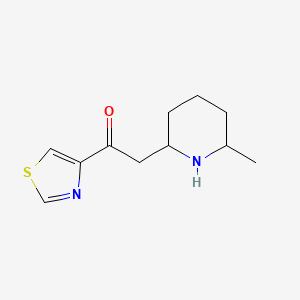
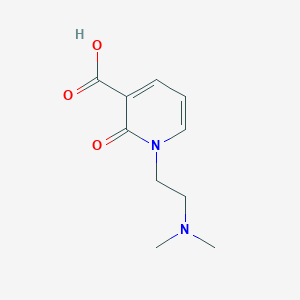
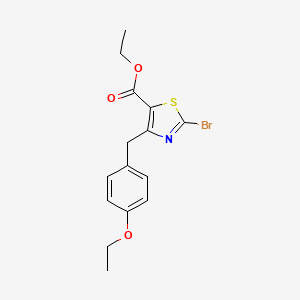
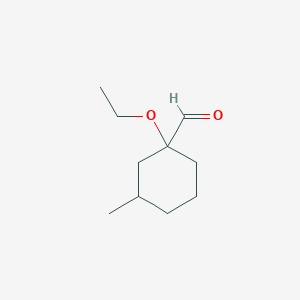
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
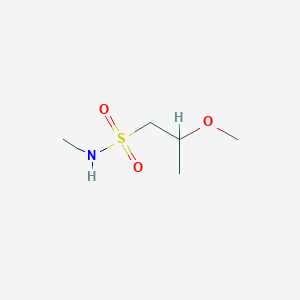
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)


